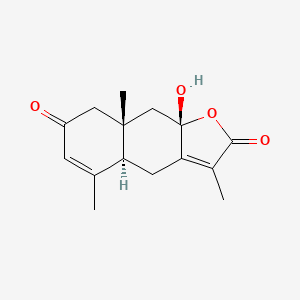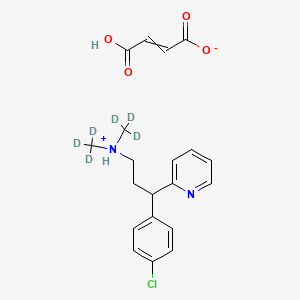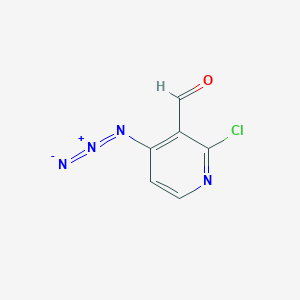
Esmolol Isopropyl Amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esmolol Isopropyl Amine is a chemical compound with the molecular formula C18H30N2O3. It is an impurity of esmolol, which is a cardioselective beta-adrenergic blocker used for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension .
科学的研究の応用
Esmolol isopropyl amine has various scientific research applications, including:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and analysis of esmolol.
Biology: The compound is studied for its effects on biological systems, particularly in relation to its parent compound, esmolol.
Medicine: Research focuses on its potential therapeutic effects and its role as an impurity in pharmaceutical formulations.
Industry: It is used in the quality control and validation of esmolol production processes
作用機序
Target of Action
Esmolol Isopropyl Amine, commonly known as Esmolol, is a cardioselective beta-1 receptor blocker . It primarily targets the beta-1 adrenergic receptors found in the heart . These receptors play a crucial role in regulating heart rate and force of contraction .
Mode of Action
Esmolol works by competitively blocking the beta-1 adrenergic receptors in the heart . This prevents the action of two naturally occurring substances: epinephrine and norepinephrine . As a result, the force and rate of heart contractions decrease .
Biochemical Pathways
The primary biochemical pathway affected by Esmolol is the adrenergic signaling pathway. By blocking the beta-1 adrenergic receptors, Esmolol inhibits the effects of epinephrine and norepinephrine, key neurotransmitters in this pathway . This leads to a decrease in heart rate and force of contraction .
Pharmacokinetics
Esmolol is rapidly metabolized by hydrolysis of the ester linkage, chiefly by the esterases in the cytosol of red blood cells . It has a rapid onset but short duration of action . This rapid metabolism results in the formation of a free acid and methanol . The total body clearance in humans was found to be about 20 L/kg/hr, which is greater than cardiac output .
Result of Action
The primary result of Esmolol’s action is a decrease in heart rate and force of contraction . This makes it useful for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension .
Action Environment
The action of Esmolol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. Additionally, individual patient factors such as age, weight, and overall health status can also influence the drug’s action . .
生化学分析
Biochemical Properties
Esmolol Isopropyl Amine, like esmolol, is likely to interact with β-adrenergic receptors in the heart . These interactions lead to decreased force and rate of heart contractions
Cellular Effects
Esmolol, from which this compound is derived, has been shown to decrease heart rate and cardiac index . It’s plausible that this compound may have similar effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific studies on this compound are needed to confirm these effects.
Molecular Mechanism
Esmolol works by blocking beta-adrenergic receptors in the heart, leading to decreased force and rate of heart contractions this compound, being an impurity of esmolol, might exert its effects at the molecular level in a similar way, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models with endotoxemic shock, continuous infusion of esmolol, a selective beta-1 adrenergic blocker, titrated to decrease heart rate by 20%, was well tolerated and may offset LPS-induced cardiac dysfunction by a preload positive effect . It’s plausible that this compound may have similar dosage effects in animal models, but specific studies are needed to confirm this.
Metabolic Pathways
Esmolol is metabolized predominantly in the liver and kidney Given that this compound is an impurity of esmolol, it might be involved in similar metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Given its relationship to esmolol, it might be expected to have similar transport and distribution characteristics. Esmolol is distributed rapidly, as evidenced by the respective half-lives of these phases which are 2.03 and 9.19 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of esmolol isopropyl amine involves the reaction of 3-[4-(2,3-epoxyoxypropyl) phenyl] methyl propionate with isopropyl amine and methyl alcohol. The mixture is heated and refluxed, followed by the vaporization of methyl alcohol and excess isopropyl amine to obtain free amine. Ethyl acetate is then added, heated, and hydrogen chloride gas is introduced to adjust the pH to 3. The resulting material is cooled and filtered to obtain the crude product, which is further refined using ethyl acetate .
Industrial Production Methods
The industrial production of this compound follows a similar process but is optimized for large-scale production. The method uses a single solvent, which is low in toxicity, high in safety, and cost-effective. The process involves heating and refluxing the reactants, followed by the removal of excess solvents and purification steps to obtain the final product .
化学反応の分析
Types of Reactions
Esmolol isopropyl amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
類似化合物との比較
Similar Compounds
Propranolol: A non-selective beta-adrenergic blocker used for various cardiovascular conditions.
Metoprolol: A selective beta-1 adrenergic blocker used for hypertension and angina.
Atenolol: Another selective beta-1 adrenergic blocker with similar uses to metoprolol.
Uniqueness
Esmolol isopropyl amine is unique due to its rapid onset and short duration of action, making it suitable for acute management of tachycardia and hypertension. Unlike other beta-blockers, it is rapidly metabolized by esterases in red blood cells, leading to a very short half-life .
特性
CAS番号 |
83356-59-6 |
|---|---|
分子式 |
C18H30N2O3 |
分子量 |
322.4 g/mol |
IUPAC名 |
3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C18H30N2O3/c1-13(2)19-11-16(21)12-23-17-8-5-15(6-9-17)7-10-18(22)20-14(3)4/h5-6,8-9,13-14,16,19,21H,7,10-12H2,1-4H3,(H,20,22) |
InChIキー |
BHGRYBCCHAVIRN-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)NC(C)C)O |
同義語 |
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-N-(1-methylethyl)-benzenepropanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid](/img/structure/B1142656.png)
![3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile](/img/structure/B1142661.png)

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)
